molecular formula C23H20BrN3O3 B15005284 N-(5-bromoquinolin-8-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(5-bromoquinolin-8-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B15005284
M. Wt: 466.3 g/mol
InChI Key: AAUCSGPBSFKGDR-UHFFFAOYSA-N
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Description

N-(5-BROMOQUINOLIN-8-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a complex organic compound that features a quinoline and isoindoline moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMOQUINOLIN-8-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Bromination: The quinoline derivative can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Isoindoline Moiety: The isoindoline ring can be synthesized from phthalic anhydride and an appropriate amine.

    Coupling Reaction: The brominated quinoline and the isoindoline derivative can be coupled using a suitable linker, such as a hexanamide chain, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline moiety.

    Substitution: The bromine atom on the quinoline ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be employed.

    Substitution: Nucleophiles like amines or thiols could be used under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular docking studies and biochemical assays would be needed to elucidate the precise mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-BROMOQUINOLIN-8-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE
  • N-(5-BROMOQUINOLIN-8-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE

Uniqueness

The uniqueness of N-(5-BROMOQUINOLIN-8-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE lies in its specific structural features, such as the length of the hexanamide linker, which could influence its biological activity and chemical reactivity compared to similar compounds with shorter or longer linkers.

Properties

Molecular Formula

C23H20BrN3O3

Molecular Weight

466.3 g/mol

IUPAC Name

N-(5-bromoquinolin-8-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C23H20BrN3O3/c24-18-11-12-19(21-17(18)9-6-13-25-21)26-20(28)10-2-1-5-14-27-22(29)15-7-3-4-8-16(15)23(27)30/h3-4,6-9,11-13H,1-2,5,10,14H2,(H,26,28)

InChI Key

AAUCSGPBSFKGDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4

Origin of Product

United States

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